1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This compound may also interact with other cellular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one
- 3-chloro-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methyl-1-p-tolylazetidin-2-one
Uniqueness
1-[5-(2-CHLORO-7-METHYLQUINOLIN-3-YL)-3-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE stands out due to its unique combination of the quinoline and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C23H22ClN3O3/c1-13-5-6-15-10-17(23(24)25-18(15)9-13)20-12-19(26-27(20)14(2)28)16-7-8-21(29-3)22(11-16)30-4/h5-11,20H,12H2,1-4H3 |
InChI Key |
YLQFFPNNSPZEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
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